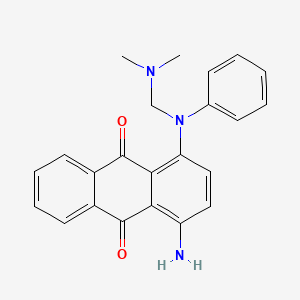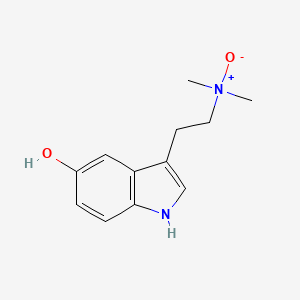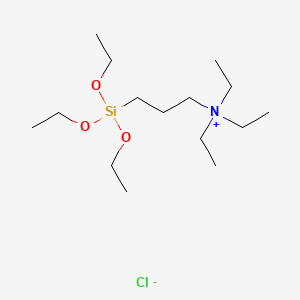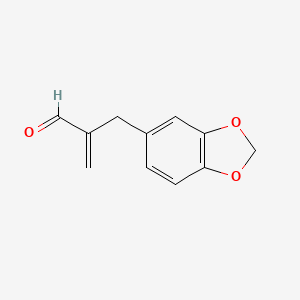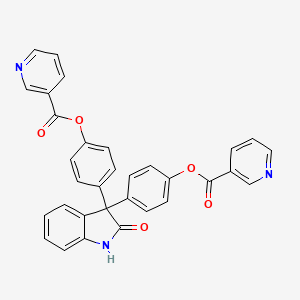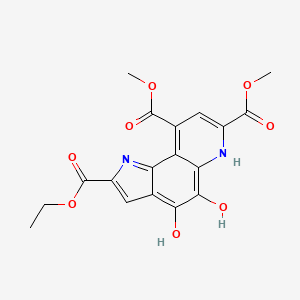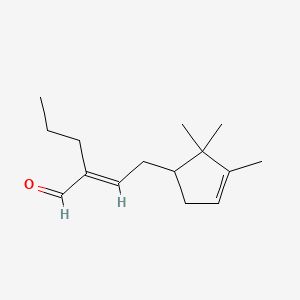
Potassium ((3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino)(4-hydroxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 281-307-9, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and scientific applications. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its role as a radical initiator in polymerization reactions.
準備方法
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3C(CN)(OH)CH3+N2H4→CH3C(CN)(N2H2)CH3+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reactants are mixed and maintained at specific temperatures. The product is then purified through recrystallization to obtain high-purity 2,2’-Azobis(2-methylpropionitrile).
化学反応の分析
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions
The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out in the presence of heat or ultraviolet light. The reaction conditions are carefully controlled to ensure the efficient generation of radicals.
Major Products Formed
The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These radicals can then react with monomers to form polymers.
科学的研究の応用
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: It is extensively used as a radical initiator in the polymerization of various monomers to produce polymers such as polyacrylonitrile and polymethyl methacrylate.
Biology: In biological research, it is used to study the effects of free radicals on biological systems.
Medicine: It is employed in the synthesis of drug delivery systems and in the development of new pharmaceuticals.
Industry: It is used in the production of plastics, adhesives, and coatings.
作用機序
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal or photochemical decomposition. These radicals can then initiate polymerization reactions by reacting with monomers. The molecular targets and pathways involved in these reactions are primarily the double bonds of the monomers, which undergo addition reactions to form polymers.
類似化合物との比較
Similar Compounds
Benzoyl Peroxide: Another commonly used radical initiator in polymerization reactions.
Potassium Persulfate: Used as an initiator in emulsion polymerization.
Azobisisobutyronitrile (AIBN): A similar compound with a slightly different structure but similar applications.
Uniqueness
2,2’-Azobis(2-methylpropionitrile) is unique due to its high efficiency in generating radicals and its stability under various reaction conditions. It is preferred in many applications due to its ability to produce consistent and reproducible results.
特性
CAS番号 |
83918-72-3 |
|---|---|
分子式 |
C14H16KNO5 |
分子量 |
317.38 g/mol |
IUPAC名 |
potassium;2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C14H17NO5.K/c1-3-20-12(17)8-9(2)15-13(14(18)19)10-4-6-11(16)7-5-10;/h4-8,13,15-16H,3H2,1-2H3,(H,18,19);/q;+1/p-1/b9-8+; |
InChIキー |
KCIVNTJLAYJMEK-HRNDJLQDSA-M |
異性体SMILES |
CCOC(=O)/C=C(\C)/NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+] |
正規SMILES |
CCOC(=O)C=C(C)NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




